2,4,4',6-Tetrachlorobiphenyl

Description

Definition and Classification as a Polychlorinated Biphenyl (B1667301) Congener

2,4,4',6-Tetrachlorobiphenyl is a specific, well-defined chemical compound belonging to the large family of man-made organic chemicals known as polychlorinated biphenyls (PCBs). epa.govnih.gov The fundamental structure of all PCBs consists of two benzene (B151609) rings linked by a carbon-carbon bond, forming a biphenyl. pops.int In PCBs, some or all of the hydrogen atoms on the biphenyl structure are replaced by chlorine atoms. vpsveritas.com

There are 209 unique PCB compounds possible, each referred to as a "congener". epa.govvpsveritas.com A congener's name specifies the total number of chlorine atoms and their exact placement on the biphenyl rings. epa.gov this compound, as its name indicates, has four chlorine atoms attached to the biphenyl backbone. nih.gov It is chemically defined as 1,3,5-trichlorobenzene (B151690) in which one hydrogen atom is substituted by a p-chlorophenyl group. nih.govlookchem.comchemicalbook.com

PCBs are further grouped into "homologs," which are subcategories of congeners that share the same number of chlorine atoms. epa.gov Therefore, this compound is a member of the tetrachlorobiphenyl homolog group. epa.govnih.gov It is identified by the Chemical Abstracts Service (CAS) Registry Number 32598-12-2. nih.gov

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | nih.gov |

| Synonyms | PCB 75, 2,4,4',6-Tetrachloro-1,1'-biphenyl | nih.gov |

| Molecular Formula | C₁₂H₆Cl₄ | nih.gov |

| Molecular Weight | 292.0 g/mol | nih.gov |

| CAS Number | 32598-12-2 | nih.gov |

| Classification | Polychlorinated Biphenyl (PCB) | nih.gov |

| Homolog Group | Tetrachlorobiphenyl | epa.govnih.gov |

| Congener Number | 75 | chemicalbook.com |

Historical Overview of Polychlorinated Biphenyl Production and Usage

The commercial production of PCBs began in the United States in 1929 and continued until 1979, when it was banned. epa.govtriumvirate.com The Swann Chemical Corporation, later acquired by Monsanto, was the first to commercialize these compounds. triumvirate.com While first synthesized in 1881, their widespread industrial production took off in the 1930s. ebsco.com

PCBs were manufactured and sold as mixtures of various congeners, not as single, pure compounds. epa.govvpsveritas.com These mixtures were marketed under trade names, with the Aroclor series produced by Monsanto being the most common in the United States. epa.govvpsveritas.com The manufacturing process involved adding chlorine to batches of biphenyl to achieve a target percentage of chlorine by weight. epa.gov

The desirable physical and chemical properties of PCBs led to their use in hundreds of industrial and commercial applications. epa.gov Key properties included non-flammability, high boiling points, chemical stability, and excellent electrical insulating capabilities. epa.govtriumvirate.comepa.ie These characteristics made them ideal for use as coolants and insulating fluids in electrical equipment such as transformers and capacitors. triumvirate.comepa.ieillinois.edu Other significant applications included:

Heat transfer and hydraulic fluids epa.govepa.ie

Plasticizers in paints, plastics, and rubber products epa.govtriumvirate.com

Additives in pigments, dyes, and carbonless copy paper epa.govtriumvirate.com

Formulations for adhesives, caulking, and sealants ebsco.comresearchgate.net

Global and Regional Regulatory Frameworks for Polychlorinated Biphenyl Management

The recognition of PCBs as persistent organic pollutants (POPs)—chemicals that resist degradation, accumulate in living organisms, and are transported long distances—led to the establishment of robust international and national regulations. ebsco.comiisd.org

Global Framework:

The primary international treaty governing PCBs is the Stockholm Convention on Persistent Organic Pollutants . iisd.org Adopted in 2001 and entering into force in 2004, the convention listed PCBs among the original 12 POPs targeted for elimination or reduction. pops.intvpsveritas.comiisd.org The key goals of the convention regarding PCBs are:

To ban the production and new uses of PCBs. pops.int

For parties to make determined efforts to identify, label, and remove from use equipment containing high concentrations of PCBs by 2025. pops.intiisd.orgbrsmeas.org

To achieve the environmentally sound management of PCB-containing waste liquids and contaminated equipment as soon as possible, but no later than 2028. pops.intiisd.orgnih.gov

The United Nations Environment Programme (UNEP) provides guidance and support to countries in developing inventories and management plans to meet these goals. unep.orgpops.intpops.int

Regional Frameworks:

United States: In the United States, PCBs are regulated primarily under the Toxic Substances Control Act (TSCA) of 1976. epa.govgza.com The U.S. Environmental Protection Agency (EPA) banned the commercial manufacturing of PCBs in 1979. epa.govillinois.edu The EPA's regulations for PCBs are detailed in Title 40 of the Code of Federal Regulations (CFR), Part 761. gza.comvt.gov These regulations govern the use, storage, cleanup, and disposal of PCB-contaminated materials. gza.comvt.gov The EPA sets specific cleanup standards and requires reporting for remediation activities. gza.com

European Union: The European Union manages PCBs through its POPs Regulation (EU) 2019/1021 , which incorporates the Stockholm Convention's requirements into EU law. epa.ietuvsud.com This regulation is built upon earlier directives, such as Council Directive 96/59/EC, which aimed to harmonize member states' laws on PCB disposal. fao.orgeuropa.eu The EU has established strict limits for PCBs as unintentional trace contaminants in substances and products. tuvsud.comsgs.com A key deadline under the POPs Regulation is the requirement to destroy or decontaminate all dielectric equipment containing PCBs above a certain concentration and volume by the end of 2025. europa.eu

Table 2: Key Regulatory Milestones for PCB Management

| Year | Milestone | Regulatory Body/Treaty | Source(s) |

| 1979 | Ban on commercial manufacturing of PCBs. | United States (TSCA) | epa.govtriumvirate.comillinois.edu |

| 1996 | Directive 96/59/EC on the disposal of PCBs and PCTs. | European Union | fao.orgeuropa.eu |

| 2001 | Stockholm Convention on POPs is adopted, listing PCBs. | United Nations | iisd.orgiisd.org |

| 2004 | Stockholm Convention enters into force. | United Nations | vpsveritas.comiisd.orgnih.gov |

| 2019 | Recast of the POPs Regulation (EU) 2019/1021. | European Union | tuvsud.comsgs.com |

| 2025 (Target) | Deadline to remove from use equipment containing PCBs. | Stockholm Convention / EU | pops.intnih.goveuropa.eu |

| 2028 (Target) | Deadline for environmentally sound management of PCB waste. | Stockholm Convention | pops.intnih.govipen.org |

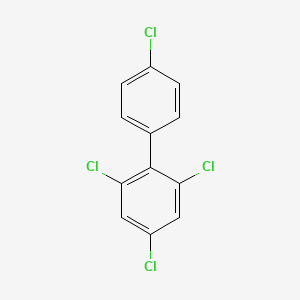

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFZBHKDGHISSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074133 | |

| Record name | 2,4,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32598-12-2 | |

| Record name | PCB 75 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VM605Y7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Fate of 2,4,4 ,6 Tetrachlorobiphenyl

Environmental Persistence and Degradation Pathways of 2,4,4',6-Tetrachlorobiphenyl

The persistence of PCBs in the environment is a significant concern, with their stability generally increasing with the degree of chlorination. cpcb.nic.in Tetrachlorobiphenyls, including this compound, are known for their resistance to both chemical and biological degradation, leading to half-lives that can span from months to years in soil and sediment. who.int The primary routes for the slow removal of PCBs from soil and water are volatilization and biodegradation. who.int

Microbial activity is the main driver of PCB degradation in the environment, occurring through two principal processes: anaerobic reductive dechlorination and aerobic oxidative degradation. uth.gracs.org

Anaerobic Reductive Dechlorination : In anoxic environments like deep sediments, microorganisms can remove chlorine atoms from the biphenyl (B1667301) structure. uth.gracs.org This process, known as reductive dechlorination, is often a rate-limiting step for the natural attenuation of highly chlorinated PCBs. acs.org It results in the formation of less chlorinated congeners, which may then be more susceptible to other degradation processes. uth.gr The removal of chlorine atoms can occur from the meta, ortho, or para positions, with different microbial consortia showing preferences for different positions. researchgate.net

Aerobic Oxidative Degradation : In the presence of oxygen, some bacteria can degrade less chlorinated PCBs. uth.gr This process typically involves the oxidation of the biphenyl rings, catalyzed by dioxygenase enzymes, leading to ring cleavage and the formation of chlorobenzoic acids. uth.grresearchgate.net The susceptibility of a PCB congener to aerobic degradation is highly dependent on its chlorination pattern. usda.gov For instance, studies on other tetrachlorobiphenyls have shown that the position of chlorine atoms significantly affects the rate and pathway of degradation by fungi like Phanerochaete chrysosporium and various bacteria. researchgate.netusda.gov While some tetrachlorobiphenyls can be metabolized, others show negligible mineralization. usda.gov

Partitioning Behavior of this compound in Environmental Compartments

The distribution of this compound in the environment is largely controlled by how it partitions between different environmental phases, such as water, sediment, and dissolved organic matter. epa.gov Its high hydrophobicity means it has a low solubility in water and a strong tendency to adsorb to particulate matter. cpcb.nic.in

Sediments, particularly those in estuaries and marine environments, act as a major reservoir for hydrophobic organic compounds like PCBs. dss.go.th this compound adsorbs strongly to sediment particles, and this partitioning is influenced by the organic carbon and clay content of the sediment. who.int The sediment-water partition coefficient (Kp) describes the equilibrium distribution of the compound between the sediment and the surrounding water. hudsonriver.org

In a study of New York-New Jersey Harbor sediments, the log Kp for this compound was evaluated. hudsonriver.org Models describing this partitioning consider factors such as the sediment's organic carbon content, black carbon (soot) content, and the chemical's hydrophobicity (log Kow). hudsonriver.org The spatial arrangement of the chlorine atoms on the biphenyl structure, specifically the number of ortho-substituted chlorines, also influences how strongly the congener binds to sediment components like black carbon. hudsonriver.org

Dissolved organic matter (DOM), also measured as dissolved organic carbon (DOC), plays a critical role in the mobility and bioavailability of hydrophobic chemicals in aquatic systems. dss.go.thiwaponline.com DOM consists of a complex mixture of organic molecules, such as humic and fulvic acids, that can bind with pollutants like this compound. oakland.eduresearchgate.net

When bound to DOM in sediment pore water or the water column, the tetrachlorobiphenyl is less available to partition to sediment but becomes more mobile in the aqueous phase. iwaponline.comacs.org This can facilitate its transport from sediments into the overlying water column. iwaponline.com Studies on the closely related 2,2',4,4'-tetrachlorobiphenyl (B165808) have shown that the strength of this association (the Kpwdom partition coefficient) can be influenced by environmental conditions. dss.go.thoakland.edu For example, the aeration of anoxic (oxygen-depleted) sediment pore water can alter the structure of the DOM, which in turn changes its capacity to bind with the PCB, affecting its distribution and mobility. dss.go.thoakland.eduacs.orgacs.org The presence of DOM can increase the apparent solubility of the compound in water, creating a "dissolved" DOC-pollutant complex that enhances its transport throughout the aquatic system. iwaponline.comresearchgate.net

Metabolism and Biotransformation of 2,4,4 ,6 Tetrachlorobiphenyl

Enzymatic Biotransformation Pathways in Non-Human Biological Systems

The transformation of 2,4,4',6-tetrachlorobiphenyl within biological systems is primarily an enzyme-driven process. Key pathways include the cytochrome P450 monooxygenase system and the mercapturic acid pathway, which modify the parent compound into more water-soluble forms, facilitating its excretion.

Cytochrome P450 Monooxygenase System Activity

The cytochrome P450 (CYP) monooxygenase system plays a crucial role in the initial oxidative metabolism of many xenobiotics, including PCBs. This enzyme system introduces hydroxyl groups onto the biphenyl (B1667301) structure, a critical first step in detoxification. The oxidation of PCBs by P450 enzymes can occur either by the direct insertion of an oxygen atom into a carbon-hydrogen bond or through the formation of an arene oxide intermediate. researchgate.net

In the case of PCBs with multiple ortho-chlorine substituents, such as this compound, CYP2B enzymes are particularly important. acs.org These enzymes preferentially hydroxylate the PCB molecule at the meta position. acs.org For instance, studies on the related compound 2,2',4,6'-tetrachlorobiphenyl (B1596159) (PCB 51) have shown that liver microsomes from rats pretreated with phenobarbital, a known inducer of CYP2B enzymes, readily metabolize the compound to its 3'-hydroxy derivative. acs.org This suggests a similar potential for meta-hydroxylation of this compound. The specific isoforms of cytochrome P450 involved can vary between species, leading to different metabolite profiles. researchgate.net For example, while rat CYP2B1 and human CYP2B6 are known to metabolize certain PCBs, other isoforms like CYP2A6 have also been implicated in the oxidation of specific congeners. researchgate.netacs.org

Mercapturic Acid Pathway and Methylsulfonyl Metabolite Formation

Another significant biotransformation route for this compound is the mercapturic acid pathway. This pathway begins with the conjugation of the parent compound or its epoxide intermediate with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases. tandfonline.comacs.org This initial conjugate is then further processed through a series of enzymatic steps.

In studies involving mice, administration of 2,3,4',6-tetrachlorobiphenyl (B1221794) led to the formation of methylsulfonyl metabolites. tandfonline.comnih.govtandfonline.com The process involves biliary excretion of the glutathione conjugate or its degradation products, followed by metabolism by the intestinal microflora, ultimately resulting in the formation of methylthio and methylsulfonyl metabolites. tandfonline.com The presence of a 2,3,6-trichloro-substituted phenyl ring in this compound makes it a likely candidate for metabolism via this pathway, leading to the formation of persistent methylsulfonyl derivatives. tandfonline.comacs.org

Identification and Characterization of Hydroxylated and Other Metabolites

The metabolic processes acting on this compound result in a variety of metabolites, with hydroxylated derivatives being the most common. The position of hydroxylation is influenced by the chlorine substitution pattern and the specific enzymes involved.

Hydroxylated metabolites are formed through the action of cytochrome P450 enzymes. nih.gov For PCBs, hydroxylation can occur at various positions on the biphenyl rings. For example, the metabolism of 2,2',4,6'-tetrachlorobiphenyl (PCB 51) by rat liver microsomes yields 2,2',4,6'-tetrachlorobiphenyl-3'-ol as a primary metabolite. acs.org While specific data for this compound is limited, it is expected to undergo similar hydroxylation reactions.

In addition to simple hydroxylation, further biotransformation can lead to the formation of other metabolites. The mercapturic acid pathway, as previously discussed, produces methylthio- and methylsulfonyl-tetrachlorobiphenyls. tandfonline.comnih.govtandfonline.com Specifically, in mice treated with 2,3,4',6-tetrachlorobiphenyl, the major metabolite found in tissues was 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl. tandfonline.comnih.govtandfonline.com This indicates that for some tetrachlorobiphenyl isomers, the formation of sulfur-containing metabolites is a significant metabolic fate.

| Parent Compound | Metabolite | Metabolic Pathway | Organism/System |

|---|---|---|---|

| 2,3,4',6-Tetrachlorobiphenyl | 4-Methylsulphonyl-2,3,4',6-tetrachlorobiphenyl | Mercapturic Acid Pathway | Mice |

| 2,2',4,6'-Tetrachlorobiphenyl (PCB 51) | 2,2',4,6'-Tetrachlorobiphenyl-3'-ol | Cytochrome P450 Monooxygenase System | Rat Liver Microsomes |

Comparative Metabolic Studies of this compound Across Diverse Organisms

The metabolism of PCBs, including tetrachlorobiphenyls, exhibits significant variation across different species. These differences can be attributed to variations in the expression and activity of metabolic enzymes, such as cytochrome P450 isoforms.

For example, a comparative study on 3,4,3',4'-tetrachlorobiphenyl showed that while both rats and monkeys could metabolize and excrete the compound, the clearance rate was slower in monkeys. tandfonline.com This highlights species-specific differences in metabolic capacity.

In plant systems, the metabolism of PCBs is also observed, although it can differ from that in animals. Studies with various plant cell cultures have demonstrated the ability to metabolize different PCB congeners, with the rate and extent of metabolism being dependent on both the plant species and the specific PCB congener. oup.com For instance, some plant species have been shown to hydroxylate PCBs. acs.orgnih.gov While direct studies on this compound in a wide range of plants are not extensively documented, the existing research on other tetrachlorobiphenyls suggests that plants possess the enzymatic machinery to transform these compounds. acs.orgoup.comnih.gov

The formation of methylsulfonyl metabolites has been documented in various animal species, including mice and fish, for certain PCB congeners. acs.org However, studies investigating sulfur-containing metabolites in plants like poplars and switchgrass exposed to 3,3',4,4'-tetrachlorobiphenyl (B1197948) did not detect their formation, indicating a potential difference in this specific metabolic pathway between plants and animals. acs.org

| Organism | Tetrachlorobiphenyl Congener | Key Metabolic Findings |

|---|---|---|

| Mice | 2,3,4',6-Tetrachlorobiphenyl | Formation of methylsulfonyl metabolites, with 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl being a major tissue metabolite. tandfonline.comnih.govtandfonline.com |

| Rats | 3,4,3',4'-Tetrachlorobiphenyl | Able to metabolize and excrete the compound. tandfonline.com |

| Monkeys | 3,4,3',4'-Tetrachlorobiphenyl | Slower clearance rate compared to rats. tandfonline.com |

| Plant Cell Cultures | Various PCB Congeners | Metabolism is species and congener-dependent; hydroxylation observed. oup.com |

| Poplar Plants | 3,3',4,4'-Tetrachlorobiphenyl | Able to hydroxylate the parent compound; no sulfur-containing metabolites detected. acs.org |

Ecological Impacts and Mechanistic Ecotoxicology of 2,4,4 ,6 Tetrachlorobiphenyl

Sublethal Ecotoxicological Effects on Non-Human Biota

Polychlorinated biphenyls (PCBs), including 2,4,4',6-tetrachlorobiphenyl, are persistent environmental contaminants that can cause a range of sublethal effects in non-human biota. nih.govepa.gov These effects can occur at various biological levels, from cellular and molecular to organismal and population levels.

In aquatic ecosystems, PCBs are known to bioaccumulate in organisms, leading to potential biomagnification through the food chain. epa.govresearchgate.net Fish exposed to PCBs can exhibit a variety of sublethal effects, including liver damage, reproductive failure, and developmental abnormalities. epa.gov For instance, exposure to certain PCB congeners has been linked to altered sex differentiation in turtles, where incubation of eggs with hydroxylated PCBs at a temperature that would normally produce males resulted in a higher proportion of females. europa.eu

Invertebrates are also susceptible to the sublethal effects of PCBs. For example, crustaceans have been shown to be particularly sensitive to PCB toxicity. epa.gov The sublethal impacts on these organisms can have cascading effects on the ecosystem, as they often form a critical link in the food web. nih.gov

Terrestrial organisms are not immune to the effects of these contaminants. Wildlife, particularly those at higher trophic levels such as mink, can experience severe sublethal effects including reproductive failure and a wasting syndrome. epa.gov Signs of PCB poisoning in mink include anorexia, bloody stools, and organ damage. epa.gov

The following table provides a summary of observed sublethal effects in various non-human biota:

Table 1: Sublethal Ecotoxicological Effects of PCBs on Non-Human Biota| Organism Group | Observed Sublethal Effects |

|---|---|

| Fish | Liver damage, reproductive failure, developmental abnormalities. epa.gov |

| Aquatic Invertebrates | Increased mortality in sensitive species like crustaceans. epa.gov |

| Reptiles | Altered sex differentiation in turtles. europa.eu |

| Mammals (Mink) | Anorexia, bloody stools, fatty liver, kidney degeneration, hemorrhagic gastric ulcers, reproductive failure. epa.gov |

Endocrine Disruption Mechanisms in Aquatic and Terrestrial Organisms

This compound and other PCBs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the normal hormonal functions in both aquatic and terrestrial organisms. europa.eursc.org The mechanisms of endocrine disruption are varied and can involve mimicking or antagonizing the action of natural hormones, or altering their synthesis, transport, and metabolism. europa.eu

In aquatic environments, fish are particularly vulnerable to EDCs. openbiotechnologyjournal.comnih.gov Exposure to estrogenic compounds, including certain hydroxylated PCBs, can lead to the induction of vitellogenin, an egg yolk protein precursor, in male fish, which is a well-established biomarker for estrogenic exposure. nih.gov The presence of EDCs in sewage effluents and agricultural runoff contributes significantly to the exposure of aquatic life. openbiotechnologyjournal.com

Terrestrial wildlife is also at risk. The endocrine-disrupting effects of PCBs can lead to reproductive and developmental problems in various species. europa.eu These disruptions can manifest as malformed reproductive organs, altered sexual behavior, and impaired immune function. europa.eu

The structural similarity of some PCB metabolites to natural hormones like estrogens allows them to bind to hormone receptors, leading to either agonistic (mimicking) or antagonistic (blocking) effects. nih.gov This interference can disrupt the delicate balance of the endocrine system, which is crucial for maintaining homeostasis, reproduction, and development. europa.eu

Interactions with Specific Receptor Systems in Non-Human Species

The toxicological effects of this compound and other PCBs are often mediated through their interaction with specific cellular receptor systems.

Many of the toxic effects of "dioxin-like" PCBs are mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. oup.comwhoi.edut3db.ca Upon binding, the AhR-ligand complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) protein. whoi.edunih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to altered transcription of target genes. oup.comwhoi.edu

Certain hydroxylated metabolites of PCBs (OH-PCBs) can interact with estrogen receptors (ERs), leading to estrogenic or anti-estrogenic effects. nih.gov In juvenile rainbow trout, for example, dietary exposure to specific OH-PCBs has been shown to induce the production of vitellogenin, a female-specific protein, in a dose-dependent manner, indicating an estrogenic effect. nih.gov

One study demonstrated that 4-hydroxy-2',4',6'-trichlorobiphenyl (B1195072) and 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl were estrogenic in rainbow trout, with the former showing a maximal estrogenic response comparable to natural estrogens, although at a higher dose. nih.gov This highlights that the degree and position of chlorination on the biphenyl (B1667301) rings are crucial for ER activation. nih.gov The ability of these compounds to act as agonists or antagonists of the ER can disrupt normal endocrine function, with potential consequences for reproduction and development in exposed wildlife. nih.gov

Table 2: Estrogenic Potency of Selected Hydroxylated PCBs in Rainbow Trout

| Compound | Maximum Plasma Vitellogenin (VTG) Level | Relative Potency Compared to 17β-estradiol (E2) |

|---|---|---|

| 17β-estradiol (E2) | ~5 mg/ml | 1 |

| Estrone (E1) | ~5 mg/ml | 2- to 3-fold less potent than E2 |

| 4-hydroxy-2',4',6'-trichlorobiphenyl | ~5 mg/ml | Up to 500-fold less potent than E2 |

| 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl | 0.048 mg/ml | Significantly lower than E2 and 4-hydroxy-2',4',6'-trichlorobiphenyl |

Data from a study on juvenile rainbow trout. nih.gov

Cellular and Molecular Responses to this compound in Model Organisms (e.g., HL-60 cells)

Studies using in vitro models, such as the human promyelocytic leukemia cell line (HL-60) differentiated into a neutrophil-like phenotype, have provided insights into the cellular and molecular responses to specific PCB congeners.

Exposure of differentiated HL-60 cells to the non-coplanar PCB, 2,2',4,4'-tetrachlorobiphenyl (B165808), has been shown to induce a range of cellular responses. These include an increase in f-Met-Leu-Phe-induced degranulation, as measured by the release of myeloperoxidase (MPO). oup.comoup.comnih.gov Furthermore, this congener caused a time- and concentration-dependent release of arachidonic acid (AA), a key molecule in inflammatory signaling. nih.govoup.comnih.gov

At the molecular level, 2,2',4,4'-tetrachlorobiphenyl was found to significantly upregulate the expression of cyclooxygenase-2 (COX-2) mRNA and protein. nih.govoup.comoup.comnih.gov COX-2 is an enzyme involved in the synthesis of prostaglandins, which are potent inflammatory mediators. The upregulation of COX-2 was not observed with the coplanar congener 3,3',4,4'-tetrachlorobiphenyl (B1197948), highlighting the structure-specific effects of PCBs. oup.comoup.comnih.gov These findings demonstrate that certain non-coplanar PCBs can alter the functional status of immune cells and promote inflammatory responses. oup.comoup.comnih.gov

Table 3: Cellular and Molecular Responses to 2,2',4,4'-Tetrachlorobiphenyl in Differentiated HL-60 Cells

| Cellular/Molecular Response | Observation |

|---|---|

| Degranulation (MPO release) | Increased in response to f-Met-Leu-Phe stimulation. oup.comoup.comnih.gov |

| Arachidonic Acid (AA) Release | Time- and concentration-dependent increase. nih.govoup.comnih.gov |

| Cyclooxygenase-2 (COX-2) Expression | Significant upregulation of mRNA and protein. nih.govoup.comoup.comnih.gov |

| Cyclooxygenase-1 (COX-1) Expression | Unaffected. oup.comoup.com |

Advanced Analytical Methodologies for 2,4,4 ,6 Tetrachlorobiphenyl Detection and Quantification

Chromatographic Techniques for Congener-Specific Analysis

Congener-specific analysis is critical because the toxicity and environmental fate of PCBs vary significantly between individual congeners. researchgate.net Chromatographic techniques are the cornerstone of separating these complex mixtures before detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely employed technique for the analysis of PCBs. ontosight.aithermofisher.com In this method, the sample extract is injected into the gas chromatograph, where different PCB congeners are separated in a capillary column based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. scribd.com

For enhanced performance, especially in complex matrices like soil or biological tissues, triple quadrupole mass spectrometry (GC-MS/MS) is increasingly used. pragolab.cz This technique offers superior selectivity and sensitivity by using selected reaction monitoring (SRM), which minimizes matrix interference and allows for lower detection limits. pragolab.czgcms.cz For instance, a GC-MS/MS (B15284909) method developed for analyzing PCBs in seafood achieved limits of detection below 0.1 µg/kg, well within the requirements set by regulatory bodies. gcms.cz The use of specialized GC columns designed for PCB analysis, such as the TRACE™ TR-PCB 8 MS, further improves the separation of critical congener pairs. pragolab.cz

Table 1: Example of GC-MS/MS Parameters for PCB Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | TRACE 1610 GC pragolab.cz |

| Autosampler | AI/AS 1610 pragolab.cz |

| Column | Thermo Scientific™ TRACE™ TR-PCB 8 MS (50 m × 0.25 mm × 0.25 μm) pragolab.cz |

| Mass Spectrometer | TSQ 9610 Triple Quadrupole MS pragolab.cz |

| Ionization Mode | Electron Ionization (EI) thermofisher.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM) pragolab.cz |

| Injection Volume | 1 µL gcms.cz |

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power over conventional one-dimensional GC. chromatographyonline.com This technique utilizes two different capillary columns connected in series. The effluent from the first column is trapped, focused, and re-injected onto the second, shorter column for an additional separation. This process generates a two-dimensional chromatogram with substantially increased peak capacity, enabling the separation of congeners that would otherwise co-elute. chromatographyonline.com

Pairing GC×GC with a triple quadrupole mass spectrometer (MS/MS) capable of ultra-fast Multiple Reaction Monitoring (MRM) switching creates a powerful analytical system. gcms.cz The fast switching allows the mass spectrometer to keep pace with the very narrow peaks (often less than 100 ms wide) generated by the second-dimension column. This combination achieves high sensitivity and accuracy for a large number of target compounds in a single analysis, making it ideal for multitarget pollutant analysis in challenging environmental samples like fly ash. gcms.cz This advanced system simplifies sample pretreatment requirements due to its exceptional separation capacity and selectivity. gcms.cz

Table 2: Analytical Conditions for GC×GC-MS/MS System for PCB Analysis

| Parameter | Setting |

|---|---|

| GC-MS System | GCMS-TQ8030 gcms.cz |

| 1st Column | Rxi-5MS (30 m length, 0.25 mm I.D., df = 0.25 µm) gcms.cz |

| 2nd Column | BPX-50 (2.5m length, 0.1 mm I.D., df = 0.1 µm) gcms.cz |

| Modulation Period | 4 seconds gcms.cz |

| MS Acquisition Mode | MRM (Multiple Reaction Monitoring) gcms.cz |

| MS Switching Speed | Max. 600 transitions/sec gcms.cz |

Sampling and Pre-treatment Strategies for Environmental Matrices

The analysis of 2,4,4',6-tetrachlorobiphenyl in environmental matrices such as soil, sediment, water, and biological tissues requires meticulous sampling and pre-treatment to isolate the target analyte from interfering substances. researchgate.netchromatographyonline.com The complexity of these matrices can be very challenging, with interferences potentially orders of magnitude higher than the analytes. chromatographyonline.com

A common approach for solid and semi-solid samples involves extraction followed by a cleanup stage. Pressurized Fluid Extraction (PFE), as described in USEPA Method 3545, is an effective technique for extracting PCBs from sediment and solid samples. epa.gov A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied to soil samples for the simultaneous analysis of PCBs and other pollutants. thermofisher.com

The cleanup phase is crucial for removing co-extracted compounds that could interfere with chromatographic analysis. This often involves column chromatography with various sorbents:

Acidified Silica (B1680970): A multi-layer silica gel column often includes a layer treated with sulfuric acid to oxidize lipids and other organic compounds. epa.govsigmaaldrich.com

Florisil: A magnesium-silicate gel used to remove polar, co-extracted compounds. researchgate.net

Carbon: Activated carbon is effective for separating PCB congeners based on their planarity. chromatographyonline.com

Alumina: Used in conjunction with other sorbents for purification. chromatographyonline.com

Semi-automated systems have been developed to improve throughput, processing multiple samples in parallel and reducing solvent consumption. chromatographyonline.comdspsystems.eu These systems can achieve high recoveries for PCBs, typically in the range of 75% to 95% for matrices like soil and fish tissue. chromatographyonline.com

Table 3: Sample Pre-treatment and Recovery Rates for PCBs

| Matrix | Pre-treatment Technique | Reported Recovery Rate (%) | Source(s) |

|---|---|---|---|

| Soil (10 g) | Semi-automated cleanup with silica, alumina, and carbon columns | 75 - 90 | chromatographyonline.com |

| Salmon (2 g) | Semi-automated cleanup with silica, alumina, and carbon columns | 75 - 95 | chromatographyonline.com |

| Catfish | Dispersive solid-phase extraction (d-SPE) with a zirconium-based sorbent, coupled to GC-MS | Not specified | researchgate.net |

| Fishery Products | d-SPE with silica, acidified silica, Florisil, and alumina | 60 - 140 | researchgate.net |

| Sediment | Pressurized Fluid Extraction (PFE) followed by sulfuric acid and/or Florisil cleanup | Not specified | epa.gov |

Utilization of Certified Reference Standards and Quality Assurance/Quality Control in Analysis

The use of Certified Reference Materials (CRMs) and rigorous Quality Assurance/Quality Control (QA/QC) protocols are fundamental to producing reliable and legally defensible analytical data.

CRMs are highly characterized materials with a certified concentration of a specific analyte. For this compound (PCB 75), certified standards are commercially available from accredited suppliers. accustandard.comlgcstandards.com These standards are used to calibrate instruments, validate analytical methods, and verify the accuracy of measurements. They are typically provided as a solution in a solvent like isooctane (B107328) at a known concentration. accustandard.comvwr.com

QA/QC procedures are integrated into every step of the analytical process. Standard methods, such as USEPA Method 8082A, outline specific requirements. epa.gov Key QA/QC measures include:

Method Blanks: Analyzing a clean sample to ensure no contamination is introduced by the laboratory environment or reagents.

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the analytical method. epa.gov

Surrogate Spikes: Spiking samples with non-target, isotopically labeled compounds (e.g., ¹³C-labeled PCBs) before extraction. epa.gov The recovery of these surrogates provides a measure of the efficiency of the sample preparation and analysis for each individual sample. chromatographyonline.comepa.gov

Replicate Injections: Multiple injections of the same sample or standard to assess the precision of the instrument. gcms.cz

By consistently applying these QA/QC measures and using CRMs for calibration and validation, laboratories can ensure the data they produce for this compound are accurate, precise, and comparable across different studies and laboratories.

Table 4: Examples of Certified Reference Materials for this compound (PCB 75)

| Product Name/Number | Supplier | Matrix | Concentration | CAS Number |

|---|---|---|---|---|

| C-075S-TP | AccuStandard | Isooctane | 100 µg/mL | 32598-12-2 |

Research Directions and Future Perspectives on 2,4,4 ,6 Tetrachlorobiphenyl

Considerations for 2,4,4',6-Tetrachlorobiphenyl as an Emerging Contaminant

While PCBs as a class are well-known persistent organic pollutants (POPs), individual congeners like this compound are gaining attention as "emerging contaminants" in a new context. This is not because they are new to the environment, but because advanced analytical techniques now allow for their detection and quantification at trace levels, revealing their widespread presence and unique toxicological profiles separate from the commercial mixtures (Aroclors) originally studied. clu-in.orgmdpi.com

The environmental persistence of this compound means it does not readily break down and can be transported long distances in the atmosphere, leading to ubiquitous global distribution in soil, water, and air. ncsu.eduresearchgate.net Its lipophilic nature facilitates bioaccumulation in organisms and biomagnification up the food chain, with the primary route of human exposure being the consumption of contaminated foods. researchgate.netnih.govresearchgate.net

Future research must focus on:

Advanced Detection: Developing more sensitive and rapid analytical methods to detect and quantify low concentrations of this compound in complex environmental matrices. cdc.govclu-in.orgmdpi.com Current methods like gas chromatography (GC) are effective but can be time-consuming. clu-in.org

Congener-Specific Fate and Transport: Modeling the specific pathways through which this compound cycles through ecosystems. The congener's structure, particularly the number and position of chlorine atoms, dictates its environmental fate and toxicity. clu-in.orgsemanticscholar.org

Toxicological Re-evaluation: Investigating the specific toxic mechanisms of this compound. While some PCBs act through the aryl hydrocarbon (Ah) receptor, similar to dioxins, many congeners may cause toxicity through other pathways that are not yet fully understood. nih.govepa.gov Focusing only on a limited set of toxic endpoints has made accurate risk assessment elusive. nih.gov

Development of Novel Remediation Strategies and Technologies for Contaminated Sites

Cleaning up sites contaminated with this compound and other PCBs requires innovative and efficient technologies, as traditional methods like excavation and landfilling are often unsustainable. nih.gov Research is actively exploring a variety of advanced remediation strategies.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic materials by generating highly reactive hydroxyl radicals (·OH). wikipedia.org These processes can effectively degrade persistent pollutants like PCBs into smaller, less toxic molecules. wikipedia.orgresearchgate.net Techniques such as photocatalysis using titanium dioxide (TiO₂) as a catalyst, often enhanced with hydrogen peroxide (H₂O₂), have shown high efficiency in degrading various PCB congeners. nih.govmdpi.comnih.gov Persulfate oxidation is another promising AOP that has demonstrated removal efficiencies of 77-99% for PCBs under normal environmental conditions. nih.gov

Bioremediation: This strategy uses microorganisms to break down pollutants. wikipedia.org For PCBs, a two-stage process is often most effective.

Anaerobic Dechlorination: In the absence of oxygen, anaerobic bacteria remove chlorine atoms from the biphenyl (B1667301) structure, making the molecule less toxic and more susceptible to further degradation. wikipedia.org

Aerobic Degradation: Aerobic bacteria can then break open the biphenyl rings of the less-chlorinated congeners, ultimately converting them into harmless products like carbon dioxide and water through pathways like the biphenyl degradation (BP) pathway. wikipedia.orgnih.gov

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov Plants can absorb PCBs from the soil and metabolize them through a three-phase process: activation via hydroxylation, conjugation with plant molecules like sugars, and sequestration into vacuoles or cell walls. nih.gov Genetically transforming plants or their associated endophytic bacteria to enhance their PCB degradation capabilities is a promising area of research. nih.gov

| Remediation Strategy | Description | Key Findings/Research Directions | Reported Efficiency |

|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Chemical processes that generate highly reactive radicals (e.g., ·OH) to oxidize pollutants. wikipedia.org Includes photocatalysis (e.g., UV/TiO₂) and persulfate oxidation. | TiO₂ photocatalysis is a widely used method for many organic pollutants, including PCBs. nih.govresearchgate.net The addition of H₂O₂ can enhance the reaction rate by generating more hydroxyl radicals. nih.gov | Up to 100% degradation of some tetrachlorobiphenyls (TCBs) using UV/H₂O₂/TiO₂. nih.gov Persulfate oxidation shows 77-99% removal. nih.gov |

| Bioremediation | Uses microorganisms to degrade PCBs. Often involves sequential anaerobic dechlorination followed by aerobic degradation. wikipedia.org | Anaerobic microbes remove chlorine atoms, while aerobic microbes break down the biphenyl structure. wikipedia.org Research focuses on stimulating native microbial populations (biostimulation) or adding specific degrading microbes (bioaugmentation). nih.gov | Fungi like Pleurotus ostreatus have been shown to degrade up to 98-99% of PCBs in laboratory media. researchgate.net |

| Phytoremediation | Uses plants to uptake and degrade or sequester PCBs from soil. nih.gov | Focus on using transgenic plants or endophytic bacteria with enhanced PCB-degrading genes. nih.gov The "Forest Filter Effect" highlights the role of vegetation in scavenging airborne PCBs. mobt3ath.com | Slow biodegradation rates have been achieved in field trials, but genetic engineering holds promise for enhancement. nih.gov |

Integrated Ecological Risk Assessment Models for Polychlorinated Biphenyl Congeners

Historically, the ecological risk assessment of PCBs has been based on the analysis of total PCBs or commercial mixtures known as Aroclors. clu-in.orgepa.gov However, this approach is often inaccurate because the composition of PCB mixtures changes in the environment due to weathering and degradation, and because the toxicity of PCBs is highly congener-specific. clu-in.orgsemanticscholar.orgepa.gov

Advantages of a congener-specific approach include:

Greater Accuracy: Quantifying individual congeners provides a more precise measure of risk than estimating total Aroclors. clu-in.org

Lower Detection Limits: Congener-specific analysis generally offers lower detection limits, allowing for a more sensitive assessment. clu-in.org

Understanding Weathering: It allows for the interpretation of how weathered and degraded PCB mixtures in the environment differ from the original commercial products. clu-in.org

A significant challenge is that the TEF approach only accounts for toxicity mediated through the Ah-receptor. nih.gov Many PCB congeners, including non-dioxin-like compounds, exhibit toxicity through other mechanisms that are not captured by this model. nih.govepa.gov Therefore, future models must integrate data on multiple toxic endpoints and mechanisms to provide a truly comprehensive ecological risk assessment.

Interdisciplinary Research Needs for Comprehensive Understanding and Management

A comprehensive understanding and effective management of the risks posed by this compound require a collaborative, interdisciplinary research effort. The complexity of its environmental behavior, toxicology, and remediation demands the integration of expertise from various scientific fields.

Key areas for interdisciplinary collaboration include:

Analytical Chemistry and Environmental Science: To develop and deploy advanced analytical tools for tracking the environmental fate and transport of this compound. This involves mapping its distribution in different environmental compartments and understanding how it moves through ecosystems. researchgate.net

Toxicology and Molecular Biology: To elucidate the specific mechanisms of toxicity of this compound. This includes studying its effects beyond the Ah-receptor pathway and understanding how it interacts with other compounds in environmental mixtures. nih.govepa.gov

Environmental Engineering and Microbiology: To design and optimize novel remediation technologies. This involves combining chemical processes like AOPs with biological systems, such as microbial consortia or plants, to create efficient and sustainable cleanup strategies for contaminated sites. researchgate.netnih.gov

Ecology and Risk Assessment: To build more accurate and predictive ecological risk models. This requires integrating congener-specific toxicity data with information on food web dynamics and exposure pathways to better protect vulnerable ecosystems and human populations. clu-in.orgwa.gov

By fostering collaboration across these disciplines, the scientific community can develop a holistic framework for managing the long-term environmental risks associated with this compound and other persistent organic pollutants.

Q & A

Basic Research Questions

Q. How can 2,4,4',6-Tetrachlorobiphenyl (PCB-75) be accurately quantified in environmental samples using chromatographic methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a SPB-Octyl capillary column is recommended for congener-specific separation. Calibration requires certified standard solutions (e.g., 100 μg/mL in nonane) to account for matrix effects. Internal standards like PCB-30 or PCB-209 should be used to correct recovery rates. Ensure quantification aligns with EPA Method 1668A for persistent pollutants .

Q. What are the primary environmental matrices where this compound is commonly detected?

- Methodological Answer : This congener is frequently found in sediment, biota, and air due to its semi-volatility and persistence. Use passive samplers (e.g., polyethylene devices) for air monitoring and Soxhlet extraction for sediment analysis. Lipid-rich tissues in fish require accelerated solvent extraction (ASE) with hexane:acetone (1:1) for optimal recovery .

Q. What certified reference materials (CRMs) are available for this compound, and how are they validated?

- Methodological Answer : CRMs such as M-1668A-2-0.01X (5.0 μg/mL in methanol) are validated via interlaboratory comparisons using isotope dilution mass spectrometry. Ensure batch-specific certificates of analysis (COA) confirm purity (>98%) and stability. Cross-check with NIST SRM 1588b for marine sediment matrices .

Advanced Research Questions

Q. How can nomenclature discrepancies (e.g., PCB-74 vs. PCB-75) for this compound be resolved in literature?

- Methodological Answer : Discrepancies arise from historical IUPAC numbering versus Ballschmiter-Zell (BZ) PCB classification. Confirm structural identity using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Cross-reference databases like PubChem (DTXSID7073482) and KEGG COMPOUND (C12345) to standardize reporting .

Q. What experimental approaches are recommended for elucidating the metabolic pathways of this compound in aerobic microbial communities?

- Methodological Answer : Use stable isotope-labeled -PCB-75 to track biodegradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Combine with metagenomic sequencing (16S rRNA) to identify degraders like Burkholderia spp. Validate pathways using in vitro assays with recombinant dehalogenases .

Q. How can contradictions in reported environmental half-lives of this compound be addressed across modeling studies?

- Methodological Answer : Apply the BETR-Urban-Rural model to assess compartment-specific half-lives under varying temperature and organic carbon content. Conduct sensitivity analysis on input parameters (e.g., octanol-air partition coefficient, ). Compare results with field data from regions like the Bohai Rim to refine degradation rates .

Q. What are the implications of chlorine substitution patterns on the photolytic degradation efficiency of this compound compared to other tetrachlorobiphenyls?

- Methodological Answer : Ortho-substituted chlorines (positions 2 and 6) reduce photolytic reactivity due to steric hindrance. Use UV-Vis spectroscopy and quantum yield calculations to compare degradation rates with meta/para-substituted congeners (e.g., PCB-77). Simulate solar radiation in photoreactors with TiO catalysts to enhance breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.